Omeprazole acid-d3 (disodium)
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Overview
Description
Omeprazole acid-d3 (disodium) is a deuterated form of omeprazole, a proton pump inhibitor used to treat gastric acid-related disorders such as gastroesophageal reflux disease, peptic ulcer disease, and other conditions characterized by excessive gastric acid secretion . The deuterated form is often used in research to study the pharmacokinetics and metabolism of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of omeprazole acid-d3 (disodium) involves the deuteration of omeprazole. The process typically includes the following steps:
Deuteration of Methoxy Groups: The methoxy groups in omeprazole are replaced with deuterated methoxy groups using deuterated reagents.
Formation of Disodium Salt: The deuterated omeprazole is then converted into its disodium salt form by reacting with sodium hydroxide or another suitable sodium source.
Industrial Production Methods
Industrial production of omeprazole acid-d3 (disodium) follows similar steps but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of omeprazole are subjected to deuteration using deuterated reagents.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Formation of Disodium Salt: The purified deuterated omeprazole is then reacted with sodium hydroxide to form the disodium salt.
Chemical Reactions Analysis
Types of Reactions
Omeprazole acid-d3 (disodium) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in omeprazole can be oxidized to form sulfone derivatives.
Reduction: The nitro group in omeprazole can be reduced to form amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are used.
Reduction: Catalytic hydrogenation or reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Omeprazole acid-d3 (disodium) is widely used in scientific research due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. Some applications include:
Chemistry: Used as a model compound to study the effects of deuteration on chemical stability and reactivity.
Biology: Employed in studies to understand the metabolism and bioavailability of proton pump inhibitors.
Medicine: Used in clinical research to investigate the pharmacokinetics and therapeutic efficacy of deuterated drugs.
Industry: Utilized in the development of new formulations and drug delivery systems
Mechanism of Action
Omeprazole acid-d3 (disodium) exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of gastric acid secretion, leading to a significant reduction in gastric acid production.
Comparison with Similar Compounds
Similar Compounds
Esomeprazole: The S-isomer of omeprazole, which is metabolized more slowly and has a more consistent effect.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Pantoprazole: A proton pump inhibitor with a longer duration of action compared to omeprazole
Uniqueness
Omeprazole acid-d3 (disodium) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic pathways and stability, making it a valuable tool in research .
Properties
Molecular Formula |
C17H15N3Na2O5S |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
disodium;4-methoxy-5-methyl-6-[[5-(trideuteriomethoxy)benzimidazol-1-id-2-yl]sulfinylmethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2/i2D3;; |
InChI Key |
MPYYXGKWXYQANB-DHLLOTLESA-L |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)[N-]C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |
Origin of Product |
United States |
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